molecular formula C10H11NO4 B473064 2-[(Methoxyacetyl)amino]benzoic acid CAS No. 215102-53-7

2-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B473064
CAS No.: 215102-53-7
M. Wt: 209.2g/mol
InChI Key: GHVIQOUJOOXOIN-UHFFFAOYSA-N
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Description

2-[(Methoxyacetyl)amino]benzoic acid is a benzoic acid derivative serving as a versatile chemical intermediate in organic synthesis and research applications. Compounds within this class are frequently employed in the development of novel chemical entities due to their diverse reactivity and potential for functionalization . As a building block, its value lies in its role in constructing more complex molecules for pharmaceutical and agrochemical research . Benzoic acid derivatives, in general, are fundamental scaffolds in medicinal chemistry and are explored for a wide spectrum of biological activities, though the specific mechanism of action for this particular analog is compound-dependent and requires empirical determination . This reagent is provided exclusively for use in laboratory research to facilitate the synthesis and discovery of new compounds. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIQOUJOOXOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxyacetyl Amino Benzoic Acid and Its Analogues

Acylation-Based Synthetic Routes and Mechanistic Considerations

The most direct and widely employed method for the synthesis of 2-[(methoxyacetyl)amino]benzoic acid is the N-acylation of 2-aminobenzoic acid (anthranilic acid). This approach typically involves the reaction of anthranilic acid with a methoxyacetylating agent, such as methoxyacetyl chloride or methoxyacetic anhydride (B1165640).

The fundamental mechanism of this acylation involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or methoxyacetate) to form the amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

A common procedure involves dissolving anthranilic acid in a suitable solvent and then adding the acylating agent, often in the presence of a base like pyridine (B92270) or triethylamine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation and purified by recrystallization.

Optimization of Reaction Parameters in Acylation Processes

The yield and purity of this compound obtained through acylation are highly dependent on the reaction parameters. Key variables that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the base and acylating agent. researchgate.netanalis.com.my

For instance, in the synthesis of N-acyl anthranilic acid derivatives, the choice of the acylating agent, such as an acid anhydride or an acyl chloride, can influence the reaction yield. Acid anhydrides may lead to higher yields in some cases. researchgate.net The reaction temperature is another critical parameter, with many acylation reactions being performed at or below room temperature to minimize side reactions, although in some protocols, heating may be employed to drive the reaction to completion. analis.com.mygoogle.com The selection of the solvent is also crucial; solvents like pyridine can act as both the solvent and the base. Other commonly used solvents include dichloromethane, chloroform, and tetrahydrofuran. researchgate.net

Below is a representative data table illustrating the optimization of reaction conditions for a generic N-acylation of an aminobenzoic acid, which can be adapted for the synthesis of this compound.

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methoxyacetyl ChloridePyridinePyridine0 to RT285
2Methoxyacetyl ChlorideTriethylamineDichloromethaneRT382
3Methoxyacetic AnhydrideSodium HydroxideWater/Chloroform (biphasic)0190
4Methoxyacetyl ChlorideNoneAcetic Acid100175

This table is a representative example based on general acylation procedures and not from a single specific study on this compound.

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

To improve the efficiency and selectivity of the N-acylation of anthranilic acid, various catalyst systems have been explored. These catalysts can facilitate the reaction under milder conditions, reduce reaction times, and improve yields by minimizing side reactions such as the acylation of the carboxylic acid group.

Strong inorganic or organic acids have been shown to catalyze the reaction between a mixed anhydride and an aminobenzoic acid. google.com This is particularly useful in peptide synthesis methodologies adapted for N-acyl anthranilic acids. Another approach involves the use of metal catalysts. For instance, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines has been developed for the synthesis of anthranilic acid derivatives. nih.gov While not a direct acylation of anthranilic acid, it represents a catalytic approach to forming the core structure.

More recently, silver-catalyzed reactions of anthranils with carboxylic acids have emerged as a practical method for synthesizing N-acyl anthranilic acids. researchgate.net This method is notable for its broad substrate scope. The proposed mechanism involves the generation of an imino-ketene intermediate from the anthranil, which then reacts with the carboxylic acid.

The following table summarizes some catalyst systems used in the synthesis of N-acyl anthranilic acids and related compounds.

Catalyst SystemReactantsKey Advantages
Strong Acid (e.g., H₂SO₄)Mixed Anhydride, Aminobenzoic AcidDirect reaction with the free acid form. google.com
Silver Catalyst (e.g., Ag₂O)Anthranil, Carboxylic AcidMild reaction conditions, broad substrate scope. researchgate.net
Iron/Diphosphine CatalystAryl Carboxamide, N-ChloroamineHigh yield and product selectivity for derivatives. nih.gov

Alternative and Non-Conventional Synthetic Pathways

Beyond traditional acylation, several alternative and non-conventional methods for the synthesis of this compound and its analogues have been developed. These methods often offer advantages in terms of reaction conditions, substrate scope, or environmental impact.

One such method is the oxidation of isatins (1H-indole-2,3-diones). Treatment of an appropriate N-substituted isatin (B1672199) with hydrogen peroxide in a basic aqueous solution can lead to the corresponding N-substituted anthranilic acid in good yields. scielo.br This method is attractive due to its mild conditions and the use of environmentally benign reagents. scielo.br

Microwave-assisted synthesis has also been successfully applied to the preparation of N-acyl anthranilic acids. scielo.br Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner products. scielo.brresearchgate.net For example, the Ullmann coupling reaction between anthranilic acids and aryl bromides can be efficiently promoted by microwave heating. scielo.br

Enzymatic synthesis represents another promising alternative. Biocatalysis, using enzymes such as lipases or aminoacylases, can offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov These enzymatic methods can be used for the synthesis of N-acyl amino acids, a class of compounds that includes the target molecule. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The goal is to develop more environmentally benign and sustainable synthetic routes.

A key aspect of green chemistry in this context is the use of safer solvents. Water is an ideal green solvent, and methods have been developed for N-acylation reactions in aqueous media. mdpi.com For example, the reaction of amines with benzotriazolides of protected amino acids can be carried out in water, often with improved yields and simplified work-up procedures. mdpi.com

The use of catalysts that can be easily recovered and reused is another important principle. As mentioned earlier, various metal and organocatalysts are being explored to improve the efficiency of N-acylation reactions. The development of solid-supported catalysts is a particularly active area of research.

Scalability and Efficiency Studies for Research-Scale Production

The scalability of a synthetic route is a critical factor, even for research-scale production where tens to hundreds of grams of material may be required. An efficient and scalable synthesis ensures a reliable supply of the compound for further studies.

For the acylation of anthranilic acid, the process is generally scalable. The use of readily available and inexpensive starting materials like anthranilic acid and methoxyacetyl chloride contributes to its economic feasibility. The reaction can be performed in standard laboratory glassware, and the purification by precipitation and recrystallization is also amenable to larger scales.

A process for the production of N-acetylated amino-substituted carboxylic acids has been described that involves the reaction of a mixed anhydride with acetic acid, which could be adapted for larger-scale production. google.com The efficiency of research-scale production can be enhanced by optimizing reaction parameters to maximize yield and minimize the need for extensive purification. For example, a two-step synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, has been reported with a total molar yield of 74.48% and a purity of 99.71%, demonstrating the potential for high efficiency in related syntheses.

Synthesis of Isotopically Labeled this compound for Mechanistic Probing

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in analytical studies. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C, ²H (deuterium), or ¹⁵N at specific positions in the molecule.

One strategy for synthesizing a labeled version of the target compound would be to use an isotopically labeled starting material. For example, reacting commercially available ¹³C-labeled methoxyacetyl chloride with unlabeled anthranilic acid would introduce a ¹³C label into the acetyl group. Alternatively, using ¹³C- or ¹⁵N-labeled anthranilic acid would place the label in the benzoic acid portion of the molecule.

General synthetic routes for producing ¹³C-methyl-labeled amino acids have been developed, often involving palladium-catalyzed C(sp³)–H functionalization. nih.govrsc.org While these methods are typically applied to proteinogenic amino acids, the principles could be adapted for the synthesis of labeled precursors for more complex molecules. The synthesis of a protected phosphotyrosine building block with isolated ¹³C-¹H spins in the aromatic ring for use in solid-phase peptide synthesis also highlights the advanced synthetic strategies available for preparing specifically labeled compounds. nih.gov

The choice of labeling position depends on the specific mechanistic question being addressed. For instance, labeling the carbonyl carbon of the acetyl group would allow for the tracking of this group during subsequent reactions using ¹³C NMR spectroscopy.

Reactivity Studies and Chemical Transformations of 2 Methoxyacetyl Amino Benzoic Acid

Oxidative Processes and Reactivity Profiles

The oxidation of 2-[(methoxyacetyl)amino]benzoic acid can be complex, with potential reaction sites at the aromatic ring, the benzylic-like position of the side chain, and the nitrogen atom of the amide. The outcome of such reactions is highly dependent on the oxidant and the reaction conditions.

While specific studies on the comprehensive oxidation of this compound are not extensively documented, the oxidation of related N-acylanthranilic acids and their precursors provides insight into potential reaction pathways. For instance, the oxidation of N-acetyl-o-toluidine to N-acetylanthranilic acid using potassium permanganate (B83412) demonstrates that the aromatic methyl group can be selectively oxidized to a carboxylic acid in the presence of an N-acetyl group. sciencemadness.org This suggests that the aromatic ring of this compound could be susceptible to oxidation under strong oxidizing conditions, potentially leading to hydroxylated or ring-opened products.

Furthermore, studies on the electrochemical oxidation of N-acylated anthranilamide derivatives indicate that stable radical cations can be formed. nih.gov The stability of these oxidized species is influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the electron-donating nature of the methoxyacetamido group would likely influence the stability and subsequent reactions of any radical cation intermediate formed during oxidation. The oxidation of anthranilic acid by microorganisms has also been reported, suggesting that biocatalytic oxidation could lead to specific hydroxylated products. nih.gov

The selectivity of oxidation reactions involving this compound is critically influenced by the choice of oxidizing agent, solvent, temperature, and pH. Strong oxidants like potassium permanganate or chromic acid are likely to cause more extensive degradation of the molecule. Milder or more selective oxidizing agents would be required to achieve specific transformations.

For example, the conditions used for the oxidation of N-acetyl-o-toluidine to N-acetylanthranilic acid, which include potassium permanganate and magnesium sulfate (B86663) in water at elevated temperatures, are relatively harsh. sciencemadness.org Applying similar conditions to this compound might lead to the degradation of the methoxyacetyl side chain. The use of phase-transfer catalysts or protecting group strategies could be employed to enhance the selectivity of oxidation at a specific site. The pH of the reaction medium would also be a crucial factor, as it would affect the ionization state of the carboxylic acid and the stability of the amide linkage.

Reductive Transformations and Product Characterization

The reduction of this compound can target either the carboxylic acid group or the aromatic ring. The choice of reducing agent and reaction conditions determines the product outcome.

The selective reduction of the carboxylic acid group in the presence of other functional groups is a common transformation in organic synthesis. For anthranilic acid, biocatalytic reduction using the white-rot fungus Bjerkandera adusta has been shown to selectively reduce the carboxylic acid to an aldehyde, yielding 2-aminobenzaldehyde, without affecting the amino group or the aromatic ring. nih.gov This suggests that a similar enzymatic or chemo-selective reduction of this compound could potentially yield 2-[(methoxyacetyl)amino]benzaldehyde or the corresponding alcohol.

Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are capable of reducing carboxylic acids to primary alcohols. The application of these reagents to this compound would be expected to produce 2-[(methoxyacetyl)amino]benzyl alcohol. The amide group might also be susceptible to reduction by strong reducing agents like LiAlH₄, potentially leading to the formation of N-ethyl-2-(methoxyacetamido)aniline. The selectivity of the reduction would depend on the specific reagent and the reaction conditions employed.

Catalytic hydrogenation with agents like hydrogen gas over a metal catalyst (e.g., palladium, platinum, or rhodium) could potentially reduce the aromatic ring, especially under harsh conditions of high pressure and temperature. However, under milder conditions, this method is less likely to affect the carboxylic acid or amide groups.

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. These reactions are fundamental in modifying the molecule's properties for various applications.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgnih.gov The general reaction is as follows:

This compound + R-OH ⇌ Alkyl 2-[(methoxyacetyl)amino]benzoate + H₂O
Reactant (Alcohol)CatalystProduct
MethanolH₂SO₄Methyl 2-[(methoxyacetyl)amino]benzoate
EthanolH₂SO₄Ethyl 2-[(methoxyacetyl)amino]benzoate
Benzyl alcoholTsOHBenzyl 2-[(methoxyacetyl)amino]benzoate

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent. nih.govorgosolver.comresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

This compound + R-NH₂ --(Coupling Reagent)--> N-Alkyl-2-[(methoxyacetyl)amino]benzamide
Reactant (Amine)Coupling ReagentProduct
AnilineDCC/HOBtN-Phenyl-2-[(methoxyacetyl)amino]benzamide
BenzylamineEDC/HOBtN-Benzyl-2-[(methoxyacetyl)amino]benzamide
Morpholine (B109124)HATU(2-[(Methoxyacetyl)amino]phenyl)(morpholino)methanone

Chemical Modifications of the Methoxyacetamido Side Chain

The methoxyacetamido side chain offers several possibilities for chemical modification, including hydrolysis of the amide bond or reactions at the methoxy (B1213986) group.

Hydrolysis of the amide bond would lead to the formation of anthranilic acid and methoxyacetic acid. This can be achieved under either acidic or basic conditions, although harsh conditions might also affect other parts of the molecule. The synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride (B1165640) is a well-established procedure and represents the formation of the N-acyl bond. wikipedia.orgudel.edu The reverse reaction, hydrolysis, would regenerate the parent amine.

The methoxy group (-OCH₃) is generally stable but can be cleaved under specific conditions, for example, using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). Cleavage of the methoxy group would yield the corresponding N-(hydroxyacetyl)amino derivative.

Chemo- and Regioselectivity in Complex Reaction Environments

In reactions involving further substitution on the aromatic ring, the directing effects of the existing substituents play a crucial role in determining the position of the incoming group. In this compound, the methoxyacetamido group [-NHC(=O)CH₂OCH₃] is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. orgosolver.comnumberanalytics.com Conversely, the carboxylic acid group [-COOH] is a deactivating, meta-directing group. orgosolver.comnumberanalytics.com

The combined influence of these two groups will dictate the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and directing effect of the amino-derived group generally dominates over the deactivating effect of the carboxylic acid. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxyacetamido group. The position para to the methoxyacetamido group (position 5) is sterically more accessible and would likely be the major product.

SubstituentElectronic EffectDirecting Effect
-NHC(=O)CH₂OCH₃Activatingortho, para
-COOHDeactivatingmeta

In more complex reaction environments, chemo- and regioselectivity become even more critical. For instance, in reactions involving both the carboxylic acid and the aromatic ring, the choice of reagents and conditions will determine which functional group reacts preferentially. For example, a regioselective copper-catalyzed amination of 2-chlorobenzoic acids has been developed, demonstrating that selective reactions can be achieved on substituted benzoic acids. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for the transformations of this compound, particularly its cyclization to the corresponding benzoxazinone (B8607429), relies heavily on kinetic and spectroscopic analyses of analogous N-acylanthranilic acid systems due to a lack of specific studies on the title compound.

Kinetic Analyses:

For instance, the rate of cyclodehydration is generally enhanced by electron-withdrawing groups on the acyl moiety, which increase the electrophilicity of the carbonyl carbon of the amide. Conversely, bulky substituents may sterically hinder the cyclization process, leading to slower reaction rates. The choice of the cyclizing agent (e.g., acetic anhydride, trifluoroacetic anhydride) also dramatically affects the reaction kinetics, with stronger dehydrating agents leading to faster conversions.

Spectroscopic Analyses:

Spectroscopic methods are indispensable for identifying intermediates and confirming the structures of the products in the chemical transformations of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the progress of the cyclization reaction. The disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the characteristic N-H stretching band of the secondary amide (around 3300 cm⁻¹) are indicative of the reaction's progression. Concurrently, the appearance of a strong C=O stretching band for the cyclic ester (lactone) in the benzoxazinone ring (typically around 1760-1780 cm⁻¹) and the C=N stretching band (around 1630-1650 cm⁻¹) confirms the formation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the starting material, intermediates, and final products. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons, the methylene (B1212753) protons of the methoxyacetyl group, and the methoxy protons. Upon cyclization to the benzoxazinone, significant shifts in the aromatic proton signals are expected due to the change in the electronic environment. The disappearance of the carboxylic acid proton and the amide proton signals is a key indicator of successful cyclization. ¹³C NMR provides definitive evidence for the structural changes, with the carbonyl carbon of the carboxylic acid shifting to a characteristic lactone carbonyl resonance in the product.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the starting material and products, confirming their identity. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

The following table summarizes the expected key spectroscopic data for this compound and its cyclized product, based on data for analogous compounds.

Compound Spectroscopic Method Key Expected Signals/Bands
This compound IR~3300 cm⁻¹ (N-H stretch), 2500-3300 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch, acid), ~1660 cm⁻¹ (C=O stretch, amide)
¹H NMRAromatic protons, -CH₂- (methoxyacetyl), -OCH₃, -NH, -COOH
¹³C NMRAromatic carbons, C=O (acid), C=O (amide), -CH₂-, -OCH₃
2-(methoxymethyl)-4H-3,1-benzoxazin-4-one IR~1770 cm⁻¹ (C=O stretch, lactone), ~1640 cm⁻¹ (C=N stretch)
¹H NMRShifted aromatic protons, -CH₂- (methoxymethyl), -OCH₃
¹³C NMRAromatic carbons, C=O (lactone), C=N, -CH₂-, -OCH₃

The proposed mechanism for the acid-catalyzed cyclization involves the initial protonation of the carboxylic acid carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen. Subsequent dehydration leads to the formation of the benzoxazinone ring. Spectroscopic studies would be essential to detect any long-lived intermediates in this process, although they are often transient and difficult to isolate.

Structure Activity Relationship Sar and Derivative Research for 2 Methoxyacetyl Amino Benzoic Acid Analogues

Rational Design and Synthesis of Novel Derivatives

The rational design of new chemical entities based on the 2-[(Methoxyacetyl)amino]benzoic acid scaffold involves strategic modifications to influence the molecule's interaction with biological targets. This process is a departure from random screening, instead relying on a deep understanding of the molecule's pharmacophore—the essential features required for biological activity. Synthesis of these novel derivatives is often achieved through multi-step chemical reactions, starting from commercially available precursors like anthranilic acid. core.ac.ukwikipedia.org

The methoxyacetamido side chain, -NH-C(=O)-CH₂-O-CH₃, is a critical component of the molecule's structure and a prime target for modification. Research on analogous compounds has demonstrated that replacing this group can lead to significant changes in activity. In one study, the methoxyacetyl portion was substituted with phenoxyacetyl or phenylacetyl groups. nih.gov This variation allows for the exploration of how steric bulk and the electronic influence of an additional phenyl ring affect the compound's inhibitory potential. The activity of these derivatives is often influenced by both electronic and steric effects, highlighting the importance of the side chain's composition. nih.gov

Below is a comparison of the core structure with related analogues where the side chain has been varied.

Compound Name Side Chain Structure Significance of Variation
This compound-NH-C(=O)-CH₂-O-CH₃Parent compound for SAR studies.
2-(Acetylamino)benzoic acid-NH-C(=O)-CH₃A simpler analogue lacking the methoxy (B1213986) group, serving as a baseline. researchgate.net
2-[(Phenoxyacetyl)amino]benzoic acid-NH-C(=O)-CH₂-O-C₆H₅Introduces a phenyl ring, increasing steric bulk and lipophilicity. nih.gov
2-[(Phenylacetyl)amino]benzoic acid-NH-C(=O)-CH₂-C₆H₅Replaces the ether oxygen with a methylene (B1212753) group, altering flexibility and electronic properties. nih.gov

This table is generated based on data from scientific literature for illustrative purposes.

The introduction of specific chemical groups, such as halogens or azo moieties, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.

Halogens: Incorporating halogen atoms (F, Cl, Br, I) onto the benzoic acid ring can profoundly affect a molecule's metabolic stability, lipophilicity, and the acidity (pKa) of nearby functional groups. Fluorine, for instance, is often used to block metabolic oxidation sites and can improve bioavailability. iomcworld.com

Azo Groups: An azo group (–N=N–) can be introduced to link the benzoic acid core to another aromatic system. This is typically achieved through a diazotization reaction of an amino-substituted benzoic acid, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or aniline. nih.govnih.gov Such modifications dramatically alter the molecule's size, shape, and electronic properties, and often impart color to the compound. researchgate.net For instance, researchers have successfully synthesized N-benzylidene-5-(phenylazo) anthranilic acids through diazotization, demonstrating the feasibility of incorporating this functional group. nih.gov

Derivative Type Example Substituent Synthetic Method Potential Impact on Properties
Halogenated Analogue-Cl or -F on the benzoic ringElectrophilic halogenation or use of halogenated starting materials.Alters lipophilicity, metabolic stability, and electronic distribution. iomcworld.com
Azo-coupled Analogue-N=N-Ph on the benzoic ringDiazotization of an amino derivative followed by azo coupling. nih.govExtends conjugation, imparts color, significantly changes molecular geometry. nih.gov

This table illustrates common strategies for introducing specific substituents onto a 2-aminobenzoic acid scaffold.

Conformational Analysis of this compound and Its Derivatives

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to interact with biological targets. Conformational analysis seeks to identify the stable, low-energy arrangements of a molecule's atoms.

For analogues of this compound, X-ray crystallography has provided valuable insights into their solid-state structures. Studies on the closely related 2-(acetylamino)benzoic acid reveal that the molecule is nearly planar, but with significant deviations of the amide nitrogen and the carboxylic acid carbon from the plane of the phenyl ring. researchgate.net The crystal structure is often stabilized by a network of intermolecular hydrogen bonds, which can lead to the formation of structural motifs like chains or dimers. researchgate.neticm.edu.pl

Beyond experimental methods, computational techniques are employed to explore the full range of possible conformations in different environments. These methods can predict key structural features, such as the distances between important atoms and the dihedral angles that define the molecule's shape. This information is vital for understanding how a molecule might fit into a receptor's binding site and for proposing a probable "active conformation." acs.orgnih.gov

Exploration of Structure-Reactivity and Structure-Interaction Relationships in Analogues

SAR studies aim to connect the dots between specific structural modifications and the resulting changes in biological activity or reactivity. By synthesizing a series of related compounds and evaluating their effects, researchers can build a model of the pharmacophore. nih.gov

For example, studies on related scaffolds have shown that:

Positional Isomerism is Critical: Moving a substituent on the aromatic ring, for instance from a 2,5-substitution pattern to a 2,4-pattern, can lead to a significant decrease in inhibitory activity. nih.gov

Functional Group Identity Matters: Replacing a key functional group can have a profound impact. In one study of 2-morpholinobenzoic acid inhibitors, replacing a morpholine (B109124) ring with a tetrahydropyran (B127337) ring (which lacks the nitrogen atom) resulted in a complete loss of inhibitory activity, suggesting the morpholinyl nitrogen is essential for interaction with the target. nih.gov

Substituent Effects: The nature of substituents on an appended phenyl ring can fine-tune activity. In a series of 4-substituted sulfonamidobenzoic acid derivatives, it was found that the hydroxyl fragment of the carboxyl group was primarily responsible for binding to the receptor, and modifications like esterification or amidation negatively affected or eliminated the desired activity. mdpi.com

These relationships are often quantified by measuring parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) against a specific biological target. By comparing these values across a library of analogues, a clear picture of the structure-activity relationship emerges, guiding future design efforts. nih.govnih.gov

Mechanistic Investigations of Molecular Interactions in Vitro

Biochemical Probe Applications and Design Strategies

Biochemical probes are essential tools for dissecting complex biological processes. The design of such probes often involves the incorporation of a reporter group (e.g., a fluorophore or a radiolabel) onto a core scaffold that is recognized by a biological target. For a molecule like 2-[(Methoxyacetyl)amino]benzoic acid, a potential design strategy would involve linking a fluorescent tag to the phenyl ring or the methoxyacetyl group, provided such a modification does not abrogate its biological activity.

Probing Enzyme-Substrate Interactions

Should this compound be identified as an enzyme inhibitor or a substrate analog, it could be developed into a probe to study enzyme-substrate interactions. For example, if it were found to be a competitive inhibitor of a particular enzyme, a radiolabeled version could be used in binding assays to determine its affinity (Kᵢ) and to characterize the binding site. Such studies are crucial for understanding the mechanism of enzyme catalysis and for the development of potent and specific inhibitors. For example, studies on other benzoic acid derivatives have successfully used them to probe the active sites of enzymes like protein-tyrosine phosphatases.

Analysis of Protein Binding and Allosteric Modulation

The interaction of small molecules with proteins is fundamental to many biological processes. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to characterize these binding events. If this compound were to bind to a protein, these methods could provide quantitative data on its binding affinity, stoichiometry, and thermodynamic parameters.

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, altering the protein's conformation and function. Should this compound exhibit allosteric modulatory activity, specialized assays would be required to characterize its effects. These often involve measuring the activity of the protein in the presence of both the orthosteric ligand and the allosteric modulator.

Fundamental Studies on Cellular Pathway Modulation (at the molecular level)

To investigate how this compound might modulate cellular pathways at the molecular level, researchers would typically employ a variety of in vitro cell-based assays. For instance, if the compound is hypothesized to affect a particular signaling pathway, such as a kinase cascade, one could measure the phosphorylation status of key proteins in the pathway in cells treated with the compound. Reporter gene assays are another powerful tool, where the activity of a promoter known to be regulated by a specific pathway is linked to the expression of a reporter protein (e.g., luciferase).

Ligand-Target Recognition and Binding Event Characterization

The initial step in a small molecule's biological action is its recognition by and binding to a specific target. High-throughput screening methods can be used to identify potential protein targets for a compound like this compound from a large library of proteins. Once a target is identified, more detailed biophysical methods are used to characterize the binding event. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level structural information about the ligand-target complex, revealing the specific amino acid residues involved in the interaction.

Advanced Spectroscopic and Biophysical Techniques for Interaction Analysis

A suite of advanced spectroscopic and biophysical techniques is available to provide a comprehensive understanding of molecular interactions.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on the three-dimensional structure of the ligand-protein complex in solution. Can identify the binding interface and conformational changes upon binding.
X-ray Crystallography Yields a high-resolution, three-dimensional structure of the ligand bound to its target protein in the solid state.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).
Surface Plasmon Resonance (SPR) A label-free technique for real-time monitoring of binding kinetics, providing association and dissociation rate constants.
Fluorescence Spectroscopy Can be used to monitor binding events by observing changes in the intrinsic fluorescence of the protein or the fluorescence of a labeled ligand.
Mass Spectrometry (MS) Can be used to confirm the formation of a ligand-protein complex and to identify the binding site through techniques like hydrogen-deuterium exchange MS.

In Vitro Characterization of Molecular Specificity

A crucial aspect of drug discovery and chemical biology is to determine the molecular specificity of a compound. This involves testing the compound's activity against a panel of related and unrelated proteins to ensure that it interacts selectively with its intended target. For example, if this compound were identified as a kinase inhibitor, it would be screened against a large panel of other kinases to assess its selectivity profile. A highly specific compound is generally preferred as it is less likely to cause off-target effects.

Computational and Theoretical Studies of 2 Methoxyacetyl Amino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-[(Methoxyacetyl)amino]benzoic acid" at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's electronic structure, optimized geometry, and energetic properties. nih.gov

Detailed research findings from such calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, these calculations provide a detailed map of the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. Mulliken charges and spin densities can also be calculated to understand the charge distribution across the atoms. nih.gov

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-850 Hartree

Note: The data in this table is hypothetical and serves as an example of typical results from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov For "this compound," docking studies would be invaluable in identifying potential biological targets, such as enzymes or receptors. nih.govnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score or binding energy. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions between the ligand and the protein, taking into account the flexibility of both molecules and the surrounding solvent. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting ResiduesTYR 84, SER 120, LEU 254
Number of Hydrogen Bonds3

Note: This data is for illustrative purposes only.

Prediction of Reactivity Profiles and Reaction Transition States

Computational methods can predict the reactivity of "this compound" by examining its electronic properties and the stability of potential intermediates and transition states. nih.govresearchgate.net The electron density distribution and molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, can identify the most likely sites for chemical reactions.

For instance, the carboxylic acid group is a potential site for deprotonation, while the amide group can undergo hydrolysis. Transition state theory can be used to calculate the activation energies for these reactions, providing a quantitative measure of their feasibility. By mapping the potential energy surface, the lowest energy pathways for various reactions can be determined. rsc.org

Conformational Landscape Mapping and Stability Analyses

"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule dictates its biological activity. Conformational analysis can be performed by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. researchgate.netresearchgate.net

The results of such an analysis are often visualized as a Ramachandran-like plot, showing the low-energy (and therefore more stable and probable) conformations. Crystal structure data of analogous compounds, such as N-acetylanthranilic acid, reveal a nearly planar arrangement of the phenyl ring and the amide group, which is a common feature in this class of molecules. researchgate.net Computational studies can explore deviations from this planarity and the energy barriers between different conformations.

Theoretical Basis for Structure-Activity Relationship Correlations

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. sums.ac.ir For derivatives of anthranilic acid, QSAR models have been developed to predict their activity as inhibitors of various enzymes. nih.govnuph.edu.ua

The theoretical basis for these correlations lies in the molecular descriptors calculated from the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By developing a mathematical relationship between these descriptors and the observed activity, it is possible to predict the activity of new, unsynthesized compounds. For "this compound," a QSAR model could predict its potential efficacy based on the specific properties imparted by the methoxyacetyl group.

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Applications for Mechanistic Elucidation

Spectroscopic techniques are indispensable for the structural and functional group analysis of 2-[(Methoxyacetyl)amino]benzoic acid, providing foundational data for its identification and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons. Key expected signals would include those for the aromatic protons of the benzoic acid ring, the methylene (B1212753) protons of the methoxyacetyl group, the methoxy (B1213986) protons, and the amide proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are critical for assigning these signals to their respective positions in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. This includes the carboxyl carbon, the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methoxy carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the precise structural assembly of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.2Multiplet
Amide NH8.5 - 11.0Singlet (broad)
Methylene CH₂4.0 - 4.2Singlet
Methoxy CH₃3.4 - 3.6Singlet
Carboxylic Acid OH10.0 - 13.0Singlet (broad)

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Techniques like electrospray ionization (ESI) are commonly used for such analyses. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural insights by identifying characteristic losses, such as the loss of the methoxyacetyl group or the carboxylic acid group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Analysis TypeExpected m/zIon
Molecular Weight209.0688[M+H]⁺
High Resolution MS209.0688[M+H]⁺
Major Fragment 1137.0450[M-C₃H₄O₂]⁺
Major Fragment 2164.0606[M-COOH]⁺

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, C-O stretches of the ether and carboxylic acid, and various C-H and C=C stretches from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Chromatographic Techniques for Purity Assessment and Isolation in Research Samples

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for separating the compound from starting materials, by-products, and other impurities. The retention time and peak purity, often assessed using a photodiode array (PDA) detector, are key parameters for purity determination.

Development of Quantitative Analytical Methods for Research Matrices

For quantitative studies, it is crucial to develop and validate analytical methods to accurately measure the concentration of this compound in various research matrices, such as in vitro assay solutions or reaction kinetics samples. HPLC with UV detection is a common approach. The method development would involve optimizing chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) to achieve good resolution, peak shape, and a reasonable run time. Validation of the method would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Establishment of Impurity Standards and Reference Materials for Research Use

The synthesis of any research compound can lead to the formation of impurities. Identifying these impurities is critical for understanding the reaction and for ensuring the quality of the compound used in further studies. The establishment of well-characterized reference materials and impurity standards is a key component of this process. Potential impurities in the synthesis of this compound could include unreacted starting materials (e.g., 2-aminobenzoic acid), by-products from side reactions, or degradation products. These are typically isolated using preparative chromatography and their structures confirmed by spectroscopic methods. Once characterized, these impurity standards can be used to develop and validate analytical methods capable of detecting and quantifying them in batches of the main compound.

Emerging Research Frontiers and Future Directions

Integration into Advanced Chemical Biology Toolkits

The development of novel chemical probes is essential for dissecting complex biological processes. Anthranilic acid and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov This inherent bioactivity makes the N-acyl derivative 2-[(Methoxyacetyl)amino]benzoic acid a compelling candidate for development into sophisticated chemical biology tools.

Future research could focus on modifying the this compound scaffold to create chemical probes for studying specific enzymes or cellular pathways. For instance, its structural similarity to precursors of non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could be adapted to probe enzymes involved in inflammation, such as cyclooxygenases (COX). ijpsjournal.comwikipedia.org

Potential modifications and their applications are outlined below:

Modification StrategyPotential Application as a Chemical ProbeRationale
Attachment of a Fluorophore Visualizing cellular uptake and localizationAllows for real-time tracking of the molecule within cells using fluorescence microscopy.
Incorporation of a Photo-crosslinker Identifying protein binding partnersEnables covalent linking to target proteins upon UV irradiation, facilitating their isolation and identification. nih.gov
Addition of a Bio-orthogonal Handle Activity-based protein profiling (ABPP)Allows for "click chemistry" ligation to reporter tags for identifying and quantifying enzyme activity in complex biological samples.

By functionalizing this core structure, researchers could generate a new class of probes to investigate biological systems with high precision, helping to elucidate disease mechanisms and identify new therapeutic targets.

Exploration in the Development of New Materials with Tailored Chemical Properties

The field of materials science is increasingly focused on creating functional polymers with specific, programmable properties. Anthranilic acid itself is a versatile monomer used in the synthesis of functional materials, including conducting polymers and composites. researchgate.netmdpi.com The presence of a carboxylic acid group is particularly advantageous as it allows for post-polymerization modifications and can improve the solubility and processability of the resulting materials. mdpi.comscirp.org

The unique structure of this compound offers intriguing possibilities for materials science. The N-acyl substitution could influence the polymer's final properties, such as thermal stability, conductivity, and solubility. scirp.org Future exploration could involve incorporating this molecule as a monomer or co-monomer in polymerization reactions to create novel materials.

Hypothetical Polymer Properties:

MonomerPotential Polymer TypePredicted PropertiesPotential Application
This compound Polyamide or PolyesterEnhanced solubility in organic solvents; potential for hydrogen bonding influencing chain packing.Specialty coatings, biodegradable plastics, or matrices for controlled release.
Co-polymer with Aniline Modified Conducting PolymerImproved processability compared to polyaniline; functionality for attaching other molecules. scirp.orgBiosensor components, anti-corrosion coatings, or electrochromic devices. researchgate.net

Research in this area would involve synthesizing and characterizing these new polymers to understand how the methoxyacetyl group influences their macroscopic properties, potentially leading to materials with tailored functionalities for advanced applications. scirp.org

Future Innovations in Sustainable Synthetic Methodologies

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The synthesis of aminobenzoic acid derivatives has traditionally relied on petroleum-based precursors and can involve harsh reaction conditions. mdpi.com Future research on this compound will likely focus on developing more environmentally friendly synthetic routes.

Key areas for innovation include:

Biosynthesis: Leveraging engineered microorganisms to produce anthranilic acid from renewable feedstocks like glucose is a promising green alternative. mdpi.com Subsequent enzymatic or chemo-enzymatic steps could then be used to attach the methoxyacetyl group.

Catalytic Routes: Developing more efficient catalytic systems, potentially using earth-abundant metals, could reduce waste and energy consumption in the acylation step. Modern methods like those involving palladium catalysts or solid-phase synthesis are already improving the preparation of N-substituted anthranilic acids. nih.govgoogle.com

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve safety, and increase yield, contributing to a more sustainable manufacturing process.

A comparative overview of synthetic approaches is presented below:

Synthetic ApproachAdvantagesChallenges
Traditional Synthesis Established proceduresUse of harsh reagents, potential for significant waste.
Biocatalysis/Biosynthesis Use of renewable resources, mild conditions. mdpi.comLower yields, complex product purification.
Modern Catalysis High efficiency and selectivity. google.comCatalyst cost and removal from the final product.

Innovations in these areas could provide more sustainable and economically viable methods for producing this compound and related compounds.

Advanced Mechanistic Hypothesis Generation through Multi-Omics Integration (Chemical Omics)

Understanding the precise mechanism of action of a bioactive compound is a central challenge in drug discovery and chemical biology. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased way to generate hypotheses about how a small molecule affects a biological system.

While no multi-omics studies have been published specifically on this compound, this represents a significant future frontier. Given the known bioactivities of anthranilates, a chemical omics approach could be used to unravel its cellular effects. nih.gov For example, if the compound shows antimicrobial activity, a multi-omics experiment could reveal its mechanism.

Hypothetical Multi-Omics Workflow:

Treatment: Expose a model organism (e.g., a bacterial culture) to this compound.

Data Acquisition: Analyze samples using mass spectrometry and next-generation sequencing to collect metabolomic, proteomic, and transcriptomic data.

Data Integration: Use bioinformatics tools to identify significant changes across all "omic" layers compared to untreated controls.

Hypothesis Generation: A coordinated downregulation of proteins and transcripts involved in a specific metabolic pathway (e.g., folate synthesis), coupled with the accumulation of precursor metabolites, would strongly suggest that the compound inhibits that pathway.

This systems-level approach can uncover novel mechanisms of action and identify unexpected off-target effects, providing a much richer understanding than traditional target-based assays alone.

Role in Interdisciplinary Research at the Chemistry-Biology Interface

The most significant breakthroughs often occur at the intersection of different scientific disciplines. The versatile nature of the anthranilic acid scaffold places compounds like this compound squarely at the chemistry-biology interface. researchgate.net Its dual functionality—a carboxylic acid for chemical linkage and a bioactive core—makes it an ideal platform for interdisciplinary projects.

Future research directions could include:

Drug Discovery: Medicinal chemists could synthesize a library of analogues, while biologists and pharmacologists test their efficacy against various diseases, such as cancer or viral infections, creating a feedback loop for structure-activity relationship (SAR) studies. nih.govijpsjournal.com

Biomaterials Engineering: Chemists could polymerize the molecule into novel hydrogels or scaffolds, which biologists could then test for applications in tissue engineering or as drug delivery vehicles.

Chemical Ecology: The compound could be investigated for its role in signaling pathways between organisms, a field that combines organic chemistry with microbiology and ecology.

The potential of this compound lies not just in its intrinsic properties, but in its capacity to serve as a versatile molecular tool that connects disparate fields of research, driving innovation and discovery.

Q & A

Q. Table 1. Crystallographic Data Comparison

ParameterThis compound (Predicted)2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
Space GroupP1P1
a (Å)4.884.8774
b (Å)9.479.470
c (Å)12.7212.719
α (°)106.8106.784
β (°)97.297.222
γ (°)92.492.444

Q. Table 2. Hydrolysis Conditions and Outcomes

ConditionReagentProductYield (%)
Acidic6M HCl2-Aminobenzoic acid + Methoxyacetic acid90
Basic1M NaOHCarboxylate salt85

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.